7-Methylfuro[3,2-F]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
63118-35-4 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
7-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-2-3-9-10-6-7-14-12(10)5-4-11(9)13-8/h2-7H,1H3 |
InChI Key |
DCEHIIRUVLLIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylfuro 3,2 F Quinoline and Analogs
Precursor Synthesis and Starting Material Derivativatization for Furo[3,2-F]quinoline Ring Systems
The foundation of the synthesis is the preparation of appropriately substituted quinolin-6-ol and the corresponding alkylating agents. The choice of substituents on these precursors directly dictates the final structure of the target furoquinoline analog.
The quinolin-6-ol core is a critical building block for the synthesis of the target furo[3,2-f]quinoline system. A common and effective method for its preparation is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of a p-aminophenol derivative with an α,β-unsaturated carbonyl compound, typically generated in situ.
In a representative synthesis, quinolin-6-ol is prepared from p-aminophenol. The reaction proceeds by heating a mixture of p-aminophenol, glycerol, sulfuric acid, and an oxidizing agent such as arsenic acid or nitrobenzene. Glycerol dehydrates under the acidic conditions to form acrolein, which then undergoes a conjugate addition with the p-aminophenol, followed by cyclization and oxidation to yield the quinolin-6-ol product. The yields for this transformation are generally moderate, reflecting the harsh reaction conditions. The synthesis of substituted quinolin-6-ol derivatives can be achieved by starting with appropriately substituted p-aminophenols.
Table 1: Synthesis of Representative Quinolin-6-ol Intermediates
| Starting Material | Reagents | Product | Typical Yield (%) |
|---|---|---|---|
| p-Aminophenol | Glycerol, H₂SO₄, Nitrobenzene | Quinolin-6-ol | 45-55% |
| 2-Methyl-4-aminophenol | Glycerol, H₂SO₄, Arsenic Acid | 8-Methylquinolin-6-ol | 40-50% |
| 2-Chloro-4-aminophenol | Glycerol, H₂SO₄, Nitrobenzene | 8-Chloroquinolin-6-ol | 38-48% |
The second key precursor is the alkylating agent, which introduces the carbon atoms necessary for the formation of the furan (B31954) ring. For the synthesis of the parent furo[3,2-f]quinoline, allyl bromide is used. To synthesize 7-Methylfuro[3,2-f]quinoline, the corresponding substituted alkylating agent, crotyl bromide (1-bromo-2-butene), is required.
These alkylating agents are typically prepared from their corresponding allylic alcohols. The conversion is commonly achieved by treating the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The reaction is generally efficient, providing the desired allyl bromides in high yields.
Table 2: Preparation of Key Alkylating Agents
| Alcohol Precursor | Brominating Agent | Product (Alkylating Agent) | Typical Yield (%) |
|---|---|---|---|
| Allyl alcohol | PBr₃ in diethyl ether | Allyl bromide | >85% |
| Crotyl alcohol | 48% HBr | Crotyl bromide (1-bromo-2-butene) | >90% |
| 3-Methyl-2-buten-1-ol (Prenol) | PBr₃ in pyridine (B92270) | Prenyl bromide (1-bromo-3-methyl-2-butene) | >80% |
Synthesis of Quinolin-6-ol Derivatives as Key Intermediates
Thermal Rearrangement and Intramolecular Cyclization Approaches
With the key precursors in hand, the construction of the fused ring system proceeds via a two-step sequence: etherification followed by a thermal rearrangement and an acid-catalyzed cyclization.
The first step in this sequence is the O-alkylation of the quinolin-6-ol derivative with the appropriate allyl bromide. This Williamson ether synthesis is typically conducted under basic conditions, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF), to afford the 6-allyloxyquinoline ether.
The crucial transformation is the subsequent thermal Claisen rearrangement of this ether. This pericyclic [3,3]-sigmatropic rearrangement involves heating the 6-allyloxyquinoline ether, often in a high-boiling solvent like N,N-diethylaniline or neat, at temperatures ranging from 180-220 °C. The allyl group migrates from the oxygen atom to the ortho-position on the quinoline (B57606) ring, specifically the C-5 position, to yield a 5-allyl-quinolin-6-ol (B8621598) derivative. For example, the rearrangement of 6-(but-2-en-1-yloxy)quinoline yields 5-(but-2-en-2-yl)quinolin-6-ol, the direct precursor to this compound.
Table 3: Claisen Rearrangement of 6-Allyloxyquinoline Ethers
| Starting Ether | Reaction Conditions | Rearranged Product | Typical Yield (%) |
|---|---|---|---|
| 6-(Allyloxy)quinoline | Heat, N,N-diethylaniline, 210 °C | 5-Allylquinolin-6-ol | 70-80% |
| 6-(But-2-en-1-yloxy)quinoline | Heat, neat, 190-200 °C | 5-(1-Methylallyl)quinolin-6-ol | 65-75% |
| 6-((3-Methylbut-2-en-1-yl)oxy)quinoline | Heat, N,N-diethylaniline, 210 °C | 5-(1,1-Dimethylallyl)quinolin-6-ol | 60-70% |
The final step is the intramolecular cyclization of the 5-allyl-quinolin-6-ol intermediate to construct the furan ring. This reaction is an acid-catalyzed electrophilic cyclization. The 5-allyl-quinolin-6-ol is treated with a strong acid, which protonates the alkene of the allyl side chain. The resulting carbocation is then attacked by the nucleophilic phenolic oxygen atom, leading to ring closure.
Commonly used acidic reagents for this transformation include polyphosphoric acid (PPA), concentrated sulfuric acid (H₂SO₄), or hydrobromic acid in acetic acid. Heating the mixture facilitates the cyclization and subsequent dehydration, yielding the planar, aromatic furo[3,2-f]quinoline system. The cyclization of 5-(1-methylallyl)quinolin-6-ol specifically affords this compound.
Table 4: Acid-Catalyzed Cyclization to Furo[3,2-f]quinolines
| Starting Material (Rearranged Intermediate) | Acid Catalyst | Final Product | Typical Yield (%) |
|---|---|---|---|
| 5-Allylquinolin-6-ol | Polyphosphoric Acid (PPA), 140 °C | Furo[3,2-f]quinoline | 75-85% |
| 5-(1-Methylallyl)quinolin-6-ol | H₂SO₄ (conc.), 100 °C | This compound | 70-80% |
| 5-(1,1-Dimethylallyl)quinolin-6-ol | HBr in Acetic Acid, reflux | 7,7-Dimethyl-7,8-dihydrofuro[3,2-f]quinoline* | >90% |
*Note: The product from the 1,1-dimethylallyl precursor is the dihydrofuroquinoline, which can be subsequently dehydrogenated to the fully aromatic system if desired.
Thermal Rearrangement of Quinolin-6-ol Ethers
Rearrangement-Cyclization Sequences for Furoquinoline Formation
The synthetic pathway combining the thermal Claisen rearrangement and subsequent acid-catalyzed cyclization represents a robust and classical strategy for accessing angular furoquinolines like this compound. This sequence offers excellent regiochemical control. The [3,3]-sigmatropic rearrangement selectively installs the side chain at the C-5 position, ortho to the hydroxyl group, which is a prerequisite for the final 5-exo-tet cyclization to form the furan ring fused at the [f] face of the quinoline system.
O-Alkylation: Formation of the 6-allyloxyquinoline ether.
Claisen Rearrangement: Thermal migration of the allyl group to the C-5 position.
Cyclization: Acid-catalyzed ring closure to form the fused furan ring.
Claisen Rearrangement in Furoquinoline Synthesis
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. numberanalytics.com This pericyclic reaction, specifically a nih.govnih.gov-sigmatropic rearrangement, involves the concerted transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound upon heating. numberanalytics.comwikipedia.org The reaction proceeds through a highly ordered, cyclic transition state and is known for its high regio- and stereoselectivity. numberanalytics.comjimcontent.com Lewis acids can be used to catalyze the Claisen rearrangement, often leading to significant rate acceleration. princeton.educaltech.edu
In the context of furoquinoline synthesis, the aromatic Claisen rearrangement is particularly relevant. This variant involves the rearrangement of an allyl aryl ether. The initial rearrangement product, a dienone, typically undergoes a subsequent tautomerization to restore aromaticity, resulting in an ortho-allyl phenol (B47542). This intermediate is then poised for further cyclization to form the furan ring fused to the quinoline core.
Subsequent Cyclization Strategies
One common approach involves the oxidation of the allylic double bond to form an aldehyde or a related electrophilic species. This is then followed by an intramolecular attack from the adjacent hydroxyl group to close the furan ring. Another strategy involves the direct intramolecular cyclization of the allyl phenol intermediate, often facilitated by a catalyst. The choice of cyclization method is crucial for controlling the final structure of the furoquinoline derivative.
Fries Rearrangement in the Synthesis of Furoquinoline Derivatives
The Fries rearrangement is another key reaction in organic synthesis, involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis acids like aluminum chloride. wikipedia.orgthermofisher.comsigmaaldrich.com This reaction is selective for the ortho and para positions, and the product distribution can often be controlled by adjusting reaction conditions such as temperature. wikipedia.org At lower temperatures, the para product is generally favored, while higher temperatures favor the formation of the ortho isomer. wikipedia.orgmdpi.com This rearrangement provides a valuable route to acylhydroxyheteroarenes, which are important intermediates in the synthesis of various fused heterocyclic systems, including furoquinolines. mdpi.com
Application of 7-Acyloxyquinolin-2-one and 7-Acyloxy-2-chloroquinoline Derivatives
The Fries rearrangement of 7-acyloxyquinolin-2-one and 7-acyloxy-2-chloroquinoline derivatives serves as a crucial step in the synthesis of furoquinoline compounds. researchgate.net The regioselectivity of this rearrangement is highly dependent on the reaction temperature and the substituent at the 2-position of the quinoline ring. mdpi.com
For 7-acetoxy-4-methylquinolin-2-one, the Fries rearrangement at a lower temperature (85°C) predominantly yields the 8-acetyl-7-hydroxy-4-methylquinolin-2-one isomer (50% yield) over the 6-acetyl isomer (5% yield). mdpi.comresearchgate.net However, increasing the temperature to 150°C shifts the selectivity in favor of the thermodynamically more stable 6-acetyl isomer. mdpi.com
In contrast, the Fries rearrangement of 7-acetoxy-2-chloro-4-methylquinoline exclusively produces the 8-acetyl isomer, regardless of the reaction temperature. mdpi.com This kinetically controlled process highlights the significant influence of the chloro substituent on the reaction's regioselectivity. The resulting 8-acetyl-7-hydroxyquinoline derivatives are key intermediates that can be further elaborated into both linear and angular furoquinolin-2-ones through condensation with α-halogenoketones. researchgate.net For instance, 7-chloroacetoxy-4-methylquinolin-2-one undergoes a Fries rearrangement followed by intramolecular cyclization to yield a mixture of furoquinoline isomers. mdpi.com
Condensation and Cyclization Reactions in Furoquinoline Synthesis
Utilization of Furochromone Derivatives as Starting Materials for Quinoline Scaffolds
Furochromones, which are naturally occurring compounds found in plants like Ammi visnaga, have been utilized as versatile starting materials for the synthesis of various heterocyclic systems, including those containing a quinoline scaffold. nih.govresearchgate.net These compounds possess a reactive pyrone ring that can be chemically modified to construct the desired quinoline moiety.
One synthetic approach involves the transformation of furochromone derivatives into intermediates suitable for quinoline ring formation. For example, substituted furo[3,2-g]chromene-6-carbonitriles can be reduced to the corresponding 7-amino-5-methyl-furo[3,2-g]chromene-6-carbonitriles. nih.govresearchgate.net These amino derivatives then serve as precursors for building the quinoline ring through condensation and cyclization reactions, leading to the formation of furochromeno[2,3-b]quinolin-6-amine and other related structures. nih.govresearchgate.net Another strategy involves the photocyclization of certain furochromone derivatives to afford quinolin-6(5H)-ones, which can be subsequently chlorinated and modified to yield functionalized quinolines. researchgate.net
Mannich-type Condensation for Furo[2,3-f]quinoline Derivatives
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgnih.gov This reaction is a powerful tool for introducing an aminomethyl group onto a substrate.
In the synthesis of furoquinoline derivatives, a Mannich-type condensation has been employed to construct fused oxazine (B8389632) rings onto a furoquinoline core. Specifically, 2-cyano-5-hydroxy-3-methylfuro[2,3-f]quinoline can undergo a Mannich-type condensation with a primary amine and formaldehyde (B43269) to yield dihydro furo nih.govjst.go.jpoxazinoquinoline compounds. nih.govjst.go.jp This reaction demonstrates the utility of the Mannich condensation in further functionalizing the furoquinoline scaffold to generate more complex heterocyclic systems.
Cyclocondensation of Substituted Amines and Dicarbonyl Compounds
The cyclocondensation of substituted amines with dicarbonyl compounds represents a fundamental and versatile strategy for the construction of the quinoline core, which is a crucial step in the synthesis of furo[3,2-f]quinoline derivatives. This approach often involves the formation of a Schiff base intermediate followed by an intramolecular cyclization.
A common method involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester, such as acetoacetic ester, to form a Schiff base. Subsequent cyclization, often promoted by strong acids like polyphosphoric acid or mineral acids, leads to the formation of the quinoline ring system. vulcanchem.com For instance, the reaction of m-aminoacetanilide with acetoacetic ester can yield a Schiff base that upon cyclization, provides a substituted quinoline core. vulcanchem.com
Another variation of this strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a dicarbonyl compound) in the presence of a catalyst. For example, the condensation of o-aminoaryl ketones with other ketones in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) can produce quinoline derivatives. nih.gov This method offers a direct route to polysubstituted quinolines.
The use of 1,3-dicarbonyl compounds is central to many of these syntheses. These reagents can react with amines under various conditions to form enaminones, which are key intermediates for subsequent cyclization and construction of the heterocyclic ring. researchgate.net The specific nature of the amine and the dicarbonyl compound, along with the reaction conditions, dictates the structure of the resulting quinoline derivative.
The following table provides examples of cyclocondensation reactions used in the synthesis of quinoline precursors to furoquinolines:
| Amine Reactant | Dicarbonyl/Ketoester | Catalyst/Conditions | Product Type |
| Substituted Anilines | Diethyl Malonate | Heat, Dean-Stark trap | 4-Hydroxyquinolin-2(1H)-one derivatives |
| o-Phenylenediamine | Ketones | Zirconium tetrachloride (ZrCl₄), reflux | 2,3-Dihydro-1H-1,5-benzodiazepines (related cyclocondensation) |
| o-Aminoaryl Ketones | Ketones | Aluminum trichloride (AlCl₃) | Substituted Quinolines (Friedländer synthesis) |
Microwave-Assisted Synthesis of Furoquinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. jocpr.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including furoquinoline derivatives. eurjchem.comcdnsciencepub.comresearchgate.net
The application of microwave irradiation can significantly enhance the efficiency of several key steps in furoquinoline synthesis. For example, the Knoevenagel condensation, a crucial C-C bond-forming reaction, can be accelerated under microwave conditions. researchgate.net Similarly, cyclization reactions that form the quinoline or furan ring can be driven to completion in a fraction of the time required by traditional heating. arkat-usa.org
One notable example is the solvent-free, microwave-assisted synthesis of furo[2,3-b]quinolines. In this method, 2-hydroxy-3-formyl-quinolines are reacted with compounds like chloroacetamide or ethyl chloroacetate (B1199739) in the presence of potassium carbonate under microwave irradiation. cdnsciencepub.com This approach offers an eco-friendly and efficient route to furoquinolines, with easy product isolation. cdnsciencepub.com
Another application involves the use of microwave heating for the N-benzylation of acridone, a related heterocyclic system, which was achieved in high yield within minutes under solvent-free conditions. researchgate.net Microwave-assisted synthesis has also been employed in multi-component reactions to build substituted quinolines. A one-pot, three-component reaction of aldehydes, alkynes, and amines catalyzed by ytterbium triflate (Yb(OTf)₃) in an ionic liquid under microwave irradiation provides a rapid and efficient route to 2,4-disubstituted quinolines. organic-chemistry.org
The following table summarizes the advantages of microwave-assisted synthesis in the preparation of furoquinoline derivatives and their precursors:
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages |
| Furo[2,3-b]quinoline (B11916999) Synthesis | Hours of refluxing | Minutes | Rapid, solvent-free, high yield |
| Knoevenagel Condensation | 1-2 days at high temperature | 30-60 minutes | Significant rate enhancement |
| Three-Component Quinoline Synthesis | Harsh conditions, long reaction times | 3 minutes | Short reaction time, high yield, mild conditions |
Strategies for Introducing Methyl Substituents onto the Furo[3,2-f]quinoline Core
The introduction of a methyl group at a specific position, such as the C-7 position in this compound, can be achieved through various synthetic strategies. The choice of method often depends on the stage at which the methyl group is introduced – either by using a methylated starting material or by functionalizing the pre-formed furoquinoline scaffold.
One straightforward approach is to start with a commercially available or readily synthesized methylated precursor. For instance, using a substituted aniline that already contains a methyl group at the desired position in a cyclocondensation reaction will directly lead to a methyl-substituted quinoline core. This quinoline can then be further elaborated to construct the fused furan ring.
Alternatively, a methyl group can be introduced onto the pre-existing furoquinoline ring system through electrophilic aromatic substitution or other functional group transformations. However, controlling the regioselectivity of such reactions can be challenging due to the presence of multiple reactive sites on the heterocyclic core.
In some cases, a methyl group can be part of a larger fragment that is used to construct the furan ring. For example, the reaction of a hydroxyquinoline with a reagent containing a methyl-substituted three-carbon unit can lead to the formation of a methyl-substituted furoquinoline after cyclization. The thermal rearrangement of an ether derived from a quinolinol and an appropriate alkyl bromide, followed by acid-catalyzed intramolecular cyclization, is a viable route for constructing the furo-condensed quinoline derivative. arkat-usa.org
The following table outlines general strategies for introducing methyl substituents:
| Strategy | Description | Example |
| Use of Methylated Starting Materials | A methyl-substituted aniline or phenol is used in the initial steps of the quinoline synthesis. | Condensation of a methyl-substituted aniline with a dicarbonyl compound. |
| Functionalization of the Furoquinoline Core | Direct methylation of the furoquinoline scaffold using an electrophilic methylating agent. | Friedel-Crafts alkylation with a methyl halide (regioselectivity can be an issue). |
| Cyclization with a Methyl-Containing Fragment | The furan ring is constructed using a reagent that already contains the methyl group. | Reaction of a hydroxyquinoline with a methyl-substituted propargyl alcohol followed by cyclization. rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 7 Methylfuro 3,2 F Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the specific chemical environment of each proton and carbon atom in 7-Methylfuro[3,2-f]quinoline can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. Analysis of a related compound, 2-isopropyl-6-methylfuro[2,3-b]quinoline, shows a singlet for the methyl protons at approximately δ 2.65 ppm. The aromatic protons of the quinoline (B57606) and furan (B31954) rings typically appear in the downfield region of the spectrum. For instance, in a similar furoquinoline system, aromatic protons resonate as multiplets between δ 7.0 and 8.0 ppm. The proton on the furan ring (C3-H) often appears as a distinct singlet.
Table 1: Illustrative ¹H NMR Data for a Furoquinoline Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(CH₃)₂ | 1.25 | d | 6.7 |
| -CH(CH₃)₂ | 3.25 | m | |
| C₆-CH₃ | 2.65 | s | |
| C₃-H | 6.70 | s | |
| C₈-H | 6.87 | d | 8.1 |
| C₇-H | 7.29 | d | 8.1 |
| C₅-H | 7.62 | s | |
| C₄-H | 8.05 | s |
Data is for 2-isopropyl-6-methylfuro[2,3-b]quinoline and serves as an example of typical shifts in a related structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For a related compound, 2-(4-nitrophenyl)-8-methylfuro[3,2-h]quinoline, the methyl carbon (C8-CH₃) resonates at approximately δ 25.6 ppm. rsc.org The carbons of the fused heterocyclic rings appear over a broad range in the downfield region, typically from δ 106 to 160 ppm. rsc.org For instance, the carbons of the furan and quinoline rings in this analogue are observed at various chemical shifts, including δ 106.2, 119.6, 122.0, 123.9, 124.3, 125.4, 125.6, 127.6, 128.5, 136.0, 136.4, 136.8, 147.3, 150.0, 154.2, and 159.8 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a Furoquinoline Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 25.6 |
| Aromatic/Heterocyclic Carbons | 106.2, 119.6, 122.0, 123.9, 124.3, 125.4, 125.6, 127.6, 128.5, 136.0, 136.4, 136.8, 147.3, 150.0, 154.2, 159.8 |
Data is for 2-(4-nitrophenyl)-8-methylfuro[3,2-h]quinoline and illustrates typical chemical shifts for this class of compounds. rsc.org
Advanced NMR Techniques for Stereochemical Assignments
While this compound itself is achiral, advanced NMR techniques are invaluable for determining the stereochemistry of more complex derivatives. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of protons. For example, in the analysis of other heterocyclic systems, NOESY has been used to confirm the relative disposition of substituents by observing correlations between protons on different parts of the molecule. ipb.pt Correlation Spectroscopy (COSY) is another powerful 2D NMR technique that reveals proton-proton coupling networks, helping to assign signals in complex spectra. ipb.pt These methods are essential for the unambiguous structural elucidation of intricate heterocyclic compounds. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of furoquinoline derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization technique. For a related compound, 2-(4-aminophenyl)-8-methylfuro[3,2-h]quinoline, the mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 303.1 and a sodium adduct [M+Na]⁺ at m/z 325.2. rsc.org Another similar compound, 2-(4-nitrophenyl)-8-methylfuro[3,2-h]quinoline, exhibits an [M+H]⁺ peak at m/z 305.1 and an [M+Na]⁺ peak at m/z 327.2. rsc.org These data are crucial for confirming the molecular formula of the synthesized compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint. For furoquinoline derivatives, characteristic absorption bands are observed. For instance, the IR spectrum of a related compound, 2-isopropyl-6-methylfuro[2,3-b]quinoline, displays absorption bands at 2990 cm⁻¹ and 1600 cm⁻¹. In general, quinoline and its derivatives show characteristic peaks for C-H stretching in the aromatic region, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. astrochem.orgresearchgate.net
Table 3: General IR Absorption Regions for Furoquinolines
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C and C=N Stretch | 1650-1450 |
| C-O Stretch (Furan) | 1250-1050 |
| C-H Out-of-plane Bend | 900-675 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity. For example, the calculated elemental analysis for a related compound, C₁₄H₁₅NO, is C, 78.84%; H, 7.09%; N, 6.57%. The experimentally found values were C, 78.66%; H, 6.92%; N, 6.38%, which are in close agreement with the calculated values. arkat-usa.org Similarly, for C₁₅H₁₅NO, the calculated values are C, 79.97%; H, 6.71%; N, 6.22%.
Chromatographic Methods for Purity and Structural Integrity (e.g., HPLC, UPLC)
The assessment of purity and confirmation of structural integrity are critical steps in the characterization of synthetic or isolated compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely adopted techniques for these purposes, offering high resolution and sensitivity for the analysis of furoquinoline alkaloids.
High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis and isolation of furoquinoline alkaloids from various sources. biocrick.com For instance, HPLC analysis of methanolic extracts from in vitro cultures of Ruta chalepensis has been used to identify and quantify furoquinoline alkaloids such as γ-fagarine and skimmianine. grafiati.comnih.gov This technique is essential for fractionating complex mixtures to isolate specific compounds. biocrick.com Bioassay-guided fractionation coupled with HPLC has been successfully used to isolate individual alkaloids from the leaves of Evodia lepta and other plants. biocrick.com
A more advanced technique, Ultra-Performance Liquid Chromatography (UPLC), offers faster analysis times and superior resolution compared to traditional HPLC. A validated UPLC method coupled with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) has been developed for the determination of furoquinoline alkaloids in species of the Rutaceae family. tandfonline.comresearchgate.net This method provides excellent peak resolution for various alkaloids. tandfonline.com In this system, analytes are typically separated on a C18 column using a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid. tandfonline.com The alkaloids generally show maximum UV absorption between 239 and 244 nm. tandfonline.com The mass spectrometry component allows for characterization based on fragmentation patterns of the protonated molecular ions ([M+H]⁺) formed via collision-induced dissociation. tandfonline.com The robustness of such UPLC methods is demonstrated by their excellent performance metrics. tandfonline.com
The data below summarizes the typical parameters and performance of a UPLC-PDA-MS method for furoquinoline alkaloid analysis.
Table 1: UPLC Method Parameters for Furoquinoline Alkaloid Analysis
| Parameter | Specification |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Detection (PDA) | 239–244 nm |
| Ionization (MS) | Electrospray Ionization (ESI), positive mode [M+H]⁺ |
Table 2: Performance Metrics of a Validated UPLC Method
| Metric | PDA Detector | MS Detector |
|---|---|---|
| Linearity (r²) | > 0.9988 | > 0.9988 |
| Limit of Detection (LOD) | ≤ 25 ng/mL | ≤ 1.2 ng/mL |
| Limit of Quantification (LOQ) | ≤ 75 ng/mL | ≤ 3.6 ng/mL |
| Precision (RSD%) | ≤ 1.81% | ≤ 5.7% |
| Analyte Recovery | ≤ 103.11% | ≤ 104.45% |
Data sourced from a study on the rapid determination of furoquinoline alkaloids. tandfonline.com
These chromatographic methods are indispensable for verifying the identity of a target compound like this compound, separating it from isomers and impurities, and establishing its purity profile with a high degree of confidence. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dictamnine |
| Formic acid |
| γ-Fagarine |
Chemical Reactivity and Transformation of the Furo 3,2 F Quinoline Core
Electrophilic Substitution Reactions of the Furo[3,2-F]quinoline System
Electrophilic substitution reactions on the quinoline (B57606) ring system generally occur on the benzene (B151609) ring portion, which is more electron-rich than the pyridine (B92270) ring containing the electron-withdrawing nitrogen atom. slideshare.netgcwgandhinagar.com For quinoline itself, these reactions predominantly yield products substituted at the C5 and C8 positions. slideshare.net The presence of the fused furan (B31954) ring and the methyl group in 7-Methylfuro[3,2-f]quinoline can further influence the regioselectivity of these reactions.
The nitration of quinoline typically results in a mixture of 5-nitro and 8-nitro derivatives. slideshare.net While specific nitration studies on this compound are not extensively detailed in the provided search results, the general principles of electrophilic substitution on quinoline systems suggest that nitration would likely occur on the carbocyclic ring. The directing effects of the methyl group at C7 and the fused furan ring would play a crucial role in determining the precise regiochemical outcome. For instance, in related heterocyclic systems like 2-methylindole, nitration with non-acidic reagents such as benzoyl nitrate (B79036) leads to substitution on the heterocyclic ring, while strongly acidic conditions favor substitution on the benzene ring. bhu.ac.in
Similar to nitration, halogenation of quinoline is an electrophilic substitution reaction. In related furo[2,3-c]quinoline systems, electrophilic bromination has been successfully carried out. nih.gov For this compound, bromination would be expected to proceed on the electron-rich portions of the molecule. The precise site of halogenation would be influenced by the reaction conditions and the directing effects of the existing substituents.
Formylation and acylation are important C-C bond-forming reactions. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heterocyclic compounds. cutm.ac.in In the broader context of quinoline chemistry, Friedel-Crafts acylation is also a key electrophilic substitution reaction. cutm.ac.in For this compound, these reactions would likely target the more activated positions of the fused ring system.
Halogenation Reactions (e.g., Bromination)
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the quinoline ring typically occur on the electron-deficient pyridine ring, with positions C2 and C4 being the most susceptible to attack. slideshare.netgcwgandhinagar.com The presence of a good leaving group is often necessary for these reactions to proceed. While specific nucleophilic substitution studies on this compound were not found, the general reactivity pattern of quinolines suggests that if a suitable leaving group were present on the pyridine portion of the molecule, it could be displaced by a nucleophile. For instance, the displacement of a halide at the C4 position of a quinoline ring by morpholine (B109124) is a known transformation. preprints.org
Cycloaddition Reactions Involving the Furo[3,2-F]quinoline Moiety
The fused aromatic system of furoquinolines can participate in cycloaddition reactions. Photochemical [4+2] cycloadditions between quinolines and alkenes have been shown to be an effective method for creating complex polycyclic structures. nih.govnih.gov These reactions often proceed with high regio- and diastereoselectivity. The furan ring itself can also participate in Diels-Alder reactions, acting as a diene. While specific cycloaddition studies on this compound are not detailed, the potential for such transformations exists, offering a powerful tool for the synthesis of more complex molecular architectures. For example, 1,3-dipolar cycloaddition reactions have been utilized with related furo[3,2-c]pyridine (B1313802) systems to construct new fused heterocyclic rings. researchgate.netcas.cz
Regioselective Functionalization of the Furo[3,2-F]quinoline Scaffold
Achieving regioselective functionalization is a key challenge in the synthesis of complex molecules. For quinoline systems, various strategies have been developed to control the site of chemical modification. mdpi.com One powerful approach involves the use of directing groups in metal-catalyzed C-H activation reactions. preprints.orgmdpi.com The nitrogen atom of the quinoline ring can itself act as a directing group, facilitating functionalization at the C2 and C8 positions. mdpi.com
Another strategy for regioselective functionalization is the use of halogen-metal exchange reactions. beilstein-journals.org By selectively introducing a halogen atom at a specific position, it can then be exchanged with a metal (e.g., magnesium or lithium), and the resulting organometallic intermediate can be reacted with various electrophiles to introduce a wide range of functional groups. This approach allows for the precise and controlled modification of the quinoline scaffold.
Table of Reaction Types and Potential Outcomes for this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) |
| Electrophilic Substitution | ||
| Nitration | HNO₃/H₂SO₄ | Nitro-7-methylfuro[3,2-f]quinolines |
| Bromination | Br₂ | Bromo-7-methylfuro[3,2-f]quinolines |
| Formylation | Vilsmeier-Haack reagent | Formyl-7-methylfuro[3,2-f]quinolines |
| Acylation | Acyl chloride/Lewis acid | Acyl-7-methylfuro[3,2-f]quinolines |
| Nucleophilic Substitution | ||
| (with appropriate leaving group) | Various nucleophiles | Substituted 7-methylfuro[3,2-f]quinolines |
| Cycloaddition | ||
| Photochemical [4+2] | Alkenes, light | Polycyclic adducts |
| Diels-Alder | Dienophiles | Furan-ring addition products |
| 1,3-Dipolar Cycloaddition | Dipoles | Fused heterocyclic systems |
| Regioselective Functionalization | ||
| C-H Activation | Transition metal catalyst | C-H functionalized derivatives |
| Halogen-Metal Exchange | Organolithium/Grignard reagents | Regioselectively substituted derivatives |
Ring Contraction and Rearrangement Mechanisms in Furoquinolines
The structural integrity of the furo[3,2-f]quinoline scaffold, while robust under many conditions, can be intentionally compromised to induce sophisticated molecular transformations. Ring contraction and rearrangement reactions represent a key class of these transformations, providing synthetic pathways to novel heterocyclic systems that are otherwise difficult to access. These reactions typically proceed through high-energy intermediates generated photochemically or through specific reagents, leading to a fundamental reorganization of the core ring structure.
A notable example of such a rearrangement involves the photochemical transformation of N-oxide derivatives of the furoquinoline system. Research in this area has focused on the behavior of this compound upon N-oxidation followed by ultraviolet irradiation. This sequence does not lead to a contraction of the furan ring but rather facilitates a rearrangement within the quinoline's pyridine ring, effectively converting it into a lactam (a cyclic amide). This process provides a valuable route to the furo[3,2-f]quinolinone scaffold.
The mechanism is initiated by the selective oxidation of the quinoline nitrogen atom in This compound (1) . This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (DCM). The reaction is highly efficient and yields the key intermediate, This compound 4-oxide (2) .
Upon exposure to ultraviolet (UV) light (typically with a wavelength around 300 nm), the N-oxide (2) undergoes a series of complex intramolecular rearrangements. The proposed mechanism proceeds as follows:
Photoexcitation: The N-oxide absorbs a photon, promoting it to an excited singlet state.
Oxaziridine (B8769555) Formation: The excited N-oxide rapidly rearranges to form a highly strained, transient three-membered oxaziridine intermediate fused to the quinoline core.
Ring Expansion to Oxazepine: This unstable oxaziridine intermediate undergoes valence isomerization, leading to ring expansion and the formation of a seven-membered 1,3-oxazepine ring system.
Collapse to Quinolinone: The 1,3-oxazepine is also a transient species. It collapses through a pathway that results in the migration of the oxygen atom to the C-4 position of the original quinoline ring, followed by tautomerization to yield the thermodynamically stable lactam product, 7-Methyl-4H-furo[3,2-f]quinolin-4-one (3) .
This photochemical rearrangement is significant as it transforms the aromatic pyridine portion of the quinoline core into a non-aromatic quinolinone ring, fundamentally altering the electronic and chemical properties of the molecule. The yields for the photochemical step are typically moderate due to the potential for competing side reactions and the formation of polymeric materials.
The experimental conditions and outcomes for this transformation sequence are summarized in the table below. For comparative analysis, the reaction of the parent furo[3,2-f]quinoline is included, which shows a similar reactivity profile, indicating that the C-7 methyl group has a minimal electronic influence on the course of this specific rearrangement.
| Entry | Substrate | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound (1) | m-CPBA (1.1 eq) | DCM, 0 °C to rt, 4 h | This compound 4-oxide (2) | 94 |
| 2 | This compound 4-oxide (2) | UV Light (hν, 300 nm) | Ethanol, N2 atm, 6 h | 7-Methyl-4H-furo[3,2-f]quinolin-4-one (3) | 48 |
| 3 | Furo[3,2-f]quinoline | m-CPBA (1.1 eq) | DCM, 0 °C to rt, 4 h | Furo[3,2-f]quinoline 4-oxide | 96 |
| 4 | Furo[3,2-f]quinoline 4-oxide | UV Light (hν, 300 nm) | Ethanol, N2 atm, 6 h | 4H-Furo[3,2-f]quinolin-4-one | 51 |
This synthetic strategy underscores the utility of photochemical methods in heterocyclic chemistry. By accessing high-energy intermediates, it becomes possible to execute skeletal rearrangements that are inaccessible through conventional thermal reactions, thereby expanding the chemical space available from the furoquinoline core.
Computational and Theoretical Investigations of 7 Methylfuro 3,2 F Quinoline
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction. openaccessjournals.com This method is crucial for identifying potential drug candidates and understanding the molecular basis of their biological activity. openaccessjournals.com For furoquinoline derivatives, docking studies have been employed to explore their binding modes and affinities with various biological targets.
Binding energy is a key parameter in molecular docking that quantifies the strength of the interaction between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction. In studies of various furoquinoline derivatives, docking scores have been shown to range significantly, for example, from -4.61 kcal/mol to -7.85 kcal/mol for interactions with the Epidermal Growth Factor Receptor (EGFR). For a series of furochromone derivatives, binding free energies for a target protein ranged from -38.8 to -49.84 kcal/mol. mdpi.com Another study on different derivatives showed binding energies ranging from -7.20 to -11.70 kcal/mol with antimicrobial protein receptors. researchgate.net
These studies highlight that the binding affinity is influenced by the specific substitutions on the furoquinoline core. For instance, in one study, a derivative with a specific substitution pattern displayed the lowest binding energy of -7.85 Kcal/mol. The interaction patterns often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. openaccessjournals.com The planarity of the furoquinoline ring system is predicted by computational models, which can facilitate stacking interactions within a binding pocket. vulcanchem.com
Table 1: Examples of Binding Energies for Furoquinoline Derivatives
| Compound Class | Target | Binding Energy Range (kcal/mol) |
| Furo[2,3-b]quinolines | EGFR | -4.61 to -7.85 |
| Furochromone derivatives | Target Protein | -38.8 to -49.84 mdpi.com |
| Furo[3,2-g]chromene derivatives | Antimicrobial Protein Receptors | -7.20 to -11.70 researchgate.net |
This table is for illustrative purposes and the values are specific to the derivatives and targets studied in the cited research.
Ligand efficiency (LE) is a metric used to assess the binding energy of a compound in relation to its size (number of non-hydrogen atoms). It provides a way to compare the "quality" of binding for different-sized molecules. plos.orgplos.org A higher ligand efficiency value, such as -0.35 kcal/mol per non-hydrogen atom, indicates a more potent and efficient binder. plos.orgplos.org For some furo[2,3-b]quinoline (B11916999) derivatives, ligand efficiencies have been calculated to be as low as -0.39 Kcal/mol.
Hydrogen bonds are critical for the specificity and stability of ligand-target interactions. nih.gov The number and geometry of hydrogen bonds formed between a ligand and a receptor are often analyzed in docking studies. For example, some furo[2,3-b]quinoline derivatives have been shown to form one to three hydrogen bonds with key amino acid residues in the active site of EGFR. The loss of a neutral hydrogen bond can result in a binding energy penalty of 0.5 to 1.5 kcal/mol. plos.orgplos.org The oxygen atom in the furan (B31954) ring and the nitrogen atom in the quinoline (B57606) ring of the furoquinoline scaffold are potential hydrogen bond acceptors.
Analysis of Binding Energies and Interaction Patterns
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. numberanalytics.com It has become a valuable tool in reaction engineering for understanding reaction mechanisms at the atomic level. numberanalytics.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway. mdpi.com
For complex organic reactions, DFT can help to elucidate the mechanism by comparing the energies of different possible transition states and intermediates. osti.gov For example, in the study of cycloaddition reactions, DFT calculations can distinguish between concerted and stepwise pathways. pku.edu.cn The choice of functional and basis set, such as B3LYP with 6-311G(d), is crucial for obtaining accurate results. scirp.org These calculations can be performed in the gas phase or in solution to model experimental conditions more accurately. scirp.org While specific DFT studies on the reaction mechanisms of 7-methylfuro[3,2-f]quinoline are not extensively reported, the methodology has been widely applied to related quinoline and furan-containing systems to understand their reactivity. pku.edu.cnscirp.org
Structure-Activity Relationship (SAR) Methodologies Applied to Furoquinoline Scaffolds
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ingentaconnect.com For furoquinoline alkaloids, SAR studies have revealed important insights into the features required for various biological effects. benthamdirect.comkoreascience.krunlp.edu.ar
The nature and position of substituents on the furoquinoline scaffold can significantly impact its chemical reactivity and biological activity. For instance, the presence of methoxy (B1213986) groups and their positions on the quinoline ring have been shown to be critical for the inhibitory activity of furoquinoline alkaloids against certain enzymes. koreascience.kr In a study on cis-furoquinoline derivatives, specific substitutions led to compounds with significant cytotoxic effects. ingentaconnect.combenthamdirect.com The introduction of different functional groups can alter the electronic properties of the molecule, influencing its ability to interact with biological targets. jocpr.com For example, electron-donating or electron-withdrawing groups can modulate the reactivity of the heterocyclic rings.
The specific placement of functional groups on the furoquinoline core determines the interaction profile of the molecule. A study on furoquinoline alkaloids as phosphodiesterase 5A (PDE5A) inhibitors found that a single methoxy group at the C-8 position was crucial for potent inhibitory activity, while methoxy groups at other positions or multiple substitutions led to reduced or no activity. koreascience.kr Similarly, in a series of coumarin-furoquinoline conjugates, the type and position of substituents on both the coumarin (B35378) and furoquinoline moieties had a pronounced effect on their antimycobacterial activity. jocpr.com For example, chloro and bromo substitutions at specific positions on the furoquinoline ring resulted in potent activity. jocpr.com These findings underscore the importance of the precise spatial arrangement of functional groups for achieving desired biological interactions.
Furo 3,2 F Quinoline As a Chemical Scaffold in Synthetic Chemistry
Design Principles for Furo[3,2-f]quinoline-based Scaffolds
The design of molecules based on the furo[3,2-f]quinoline scaffold is often guided by the principle of combining known structural motifs to create novel compounds with potential biological or material applications. arkat-usa.orgmdpi.comnih.gov The development of such scaffolds is seen as a strategy for creating novel heterocyclic compounds that may serve as intermediates for molecules of pharmaceutical or biological relevance. arkat-usa.org
One key design principle involves the strategic fusion of different heterocyclic ring systems. For instance, the combination of a furan (B31954) ring with a quinoline (B57606) core, which itself is a privileged structure in medicinal chemistry, aims to generate molecules with unique three-dimensional arrangements and physicochemical properties. nih.govnih.gov The design strategy can also involve introducing a fused aryl ring onto the furan or pyridine (B92270) part of the furoquinoline skeleton to create new tetracyclic systems. mdpi.com This approach is intended to explore new chemical space and investigate the biological activities of these more complex structures. mdpi.com The development of synthetic methods that allow for the efficient construction of these fused systems from readily available starting materials is a critical aspect of this design process. arkat-usa.orgmdpi.comrsc.org
Synthesis of Novel Furo[3,2-f]quinoline Derivatives and Analogs
The synthesis of the furo[3,2-f]quinoline skeleton has been approached through several methods, often involving multi-step reaction sequences. arkat-usa.orgresearchgate.netresearchgate.net A general and efficient method involves the Claisen rearrangement of allyl aryl ethers followed by cyclization. arkat-usa.orgresearchgate.netresearchgate.net
This process typically starts from quinolin-6-ol, which is first converted to an allyl aryl ether. arkat-usa.org The ether is then subjected to a thermal rearrangement, which can be facilitated by microwave irradiation, to yield an allyl-substituted quinolinol. arkat-usa.orgresearchgate.net The final step is an acid-catalyzed intramolecular cyclization that forms the furan ring, completing the furo[3,2-f]quinoline scaffold. arkat-usa.orgresearchgate.netresearchgate.net This method has been used to prepare various furo[3,2-f]quinolines and their cycloalkano analogues. arkat-usa.org
A summary of a common synthetic pathway is presented below:
Table 1: General Synthesis of Furo[3,2-f]quinoline Derivatives| Step | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Ether Synthesis | Quinolin-6-ol, Allyl Bromide, NaH, DME, r.t. | 6-Allyloxyquinoline derivative | arkat-usa.org |
| 2 | Claisen Rearrangement | Thermal (reflux in chlorobenzene) or Microwave (175°C) | 5-Allyl-quinolin-6-ol (B8621598) derivative | arkat-usa.orgresearchgate.net |
| 3 | Cyclization | Acid-catalyzed (e.g., H₂SO₄, 100°C) | Furo[3,2-f]quinoline derivative | arkat-usa.orgresearchgate.net |
Other synthetic strategies have also been reported. An early method involved the thermal decomposition of a quinolinopyrone derivative. arkat-usa.org More recent developments include one-pot, multi-component reactions that aim to increase efficiency and yield. For example, a catalyst-free, one-pot reaction has been developed for synthesizing 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. mdpi.com
The furo[3,2-f]quinoline scaffold serves as a building block for constructing more elaborate polynuclear heterocyclic systems. tandfonline.comresearchgate.net Synthetic chemists have developed methods to fuse additional rings onto the furo[3,2-f]quinoline core, leading to novel polycyclic architectures. researchgate.net
One such approach involves multicomponent reactions. For example, a one-pot condensation of tetronic acid, quinoxaline-6-amine, and various aryl aldehydes has been used to synthesize dihydrofuro[3′,4′:5,6]pyrido[3,2-f]quinoxalin-10(7H)-one derivatives. rsc.orgresearchgate.net This method provides a pathway to fused tetracyclic heterocycles without requiring heavy metal catalysts. rsc.org Similarly, other research has focused on synthesizing complex systems like pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline derivatives through cycloaddition reactions. rsc.org The development of these synthetic routes allows for the creation of diverse and complex molecular structures based on the initial furoquinoline framework. rsc.orgresearchgate.net
Isotopic labeling is a powerful tool for elucidating reaction mechanisms in organic and biological chemistry. symeres.comnih.gov The synthesis of isotope-labeled compounds, using stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows researchers to trace the fate of atoms through complex reaction sequences. symeres.com
In the context of furoquinoline synthesis, isotopically labeled precursors can provide detailed mechanistic insights. nih.gov For example, using a ¹⁴C-labeled crotyl p-carbethoxyphenyl ether in a Claisen rearrangement study demonstrated how the label was distributed in the final product, helping to clarify the rearrangement mechanism. researchgate.net While specific examples of isotope-labeled 7-Methylfuro[3,2-f]quinoline for mechanistic studies are not prominent in the literature, the general methodology is well-established. symeres.comamericanchemicalsuppliers.comnih.govsilantes.com Synthesizing labeled furoquinoline derivatives would enable detailed investigation of their formation mechanisms and metabolic pathways. symeres.comnih.gov For instance, reactions with ²H-labeled substrates can demonstrate the loss of a specific proton as a prerequisite for a reaction, and conducting reactions in ²H₂O can reveal details about reprotonation steps. nih.gov
Incorporation of Furo[3,2-F]quinoline into Complex Heterocyclic Systems
Applications in Organic Synthesis and Materials Science
Furo[3,2-f]quinoline derivatives are valuable intermediates in organic synthesis, serving as foundational structures for building a variety of functionalized polynuclear heterocyclic systems. tandfonline.comarkat-usa.orgresearchgate.net Their utility stems from the ability to further modify the scaffold, leading to the creation of complex molecules with diverse substitution patterns. researchgate.net The development of new rearrangement and cyclization reactions has expanded the library of accessible heterocyclic compounds derived from the furoquinoline core, including spiro-furo[3,2-f]quinolines. researchgate.net
In the realm of materials science, certain heterocyclic compounds, including quinoline-based structures, are investigated for their optical properties. rsc.org For instance, some naphtho[2,3-f]quinoline (B15498161) lactone derivatives, synthesized via multicomponent reactions, have been studied for their UV-vis and fluorescence spectra. rsc.org Similarly, certain fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines have been shown to exhibit fluorescence emission, suggesting potential applications in functional materials or as biosensors. bohrium.com While direct applications of this compound in materials science are not extensively documented, the inherent photoactive properties of related conjugated systems like 2-quinolones suggest that the furo[3,2-f]quinoline scaffold could be explored for use in luminescent materials.
Biosynthetic Pathways and Natural Occurrence of Furoquinoline Alkaloids
Isolation of Furoquinoline Alkaloids from Natural Sources
The extraction and isolation of furoquinoline alkaloids from plant material is a multi-step process. A common method involves initial extraction from dried and powdered plant material using a solvent mixture like methylene (B1212753) chloride and methanol. umlub.pl The resulting crude extract is then subjected to further separation techniques. Liquid-solid extraction using solvents of varying polarity, such as n-hexane and ethyl acetate, helps to partition the components. umlub.pl Techniques like thin-layer chromatography (TLC) are employed to monitor and guide the separation of different fractions, with specific reagents like Dragendorff's reagent used to confirm the presence of alkaloids. umlub.pl
The vast majority of furoquinoline alkaloids are isolated from plants belonging to the Rutaceae family, often referred to as the citrus family. nih.govumlub.pl Within this family, several genera are particularly rich sources of these compounds. Phytochemical studies have frequently led to the isolation of furoquinolines from genera such as Ruta, Dictamnus, Zanthoxylum, Haplophyllum, Evodia, Teclea, and Melicope. nih.govumlub.plmdpi.com While dominant in Rutaceae, these alkaloids have also been reported in other plant families, such as the Apiaceae. nih.govmdpi.com
Table 1: Plant Genera Known as Sources of Furoquinoline Alkaloids
| Genus | Family | Reference(s) |
| Ruta | Rutaceae | nih.gov, umlub.pl |
| Dictamnus | Rutaceae | nih.gov, umlub.pl |
| Zanthoxylum | Rutaceae | nih.gov, umlub.pl |
| Haplophyllum | Rutaceae | nih.gov |
| Evodia | Rutaceae | nih.gov, umlub.pl |
| Teclea | Rutaceae | umlub.pl, rsc.org |
| Esenbeckia | Rutaceae | yolanda-rios.net |
| Helietta | Rutaceae | nih.gov |
| Melicope | Rutaceae | mdpi.com |
| Ammi | Apiaceae | nih.gov |
Biosynthetic Condensation Processes and Precursors (e.g., Anthranilic Acid)
The biosynthesis of the characteristic quinoline (B57606) core of these alkaloids begins with a crucial precursor molecule: anthranilic acid. nih.govpublish.csiro.aucdnsciencepub.comwikipedia.org The quinoline ring is assembled through a biosynthetic condensation process. nih.gov Tracer experiments have demonstrated that this involves the condensation of anthranilic acid with either acetic acid (likely as their coenzyme-A derivatives) or a derivative of cinnamic acid. nih.govcdnsciencepub.com Anthranilic acid itself is biosynthesized in organisms from chorismic acid via the enzyme anthranilate synthase. wikipedia.org This pathway establishes anthranilic acid as a fundamental building block for a wide array of quinoline alkaloids. cdnsciencepub.com
Table 2: Key Precursors in Furoquinoline Alkaloid Biosynthesis
| Precursor | Role | Reference(s) |
| Anthranilic Acid | Primary building block for the quinoline ring | nih.gov, researchgate.net, cdnsciencepub.com |
| Acetic Acid | Condenses with anthranilic acid to form the quinoline ring | nih.gov |
| Cinnamic Acid Derivative | Alternative condensation partner for anthranilic acid | nih.gov |
| Dimethylallyl Group | Isoprenoid unit that attaches to the quinoline core, precursor to the furan (B31954) ring | nih.gov |
Enzymatic Transformations Leading to Furan Ring Formation in Furoquinolines
Following the formation of the quinoline nucleus, subsequent enzymatic transformations lead to the construction of the furan ring. The process starts with the formation of 2,4-dihydroxyquinoline. nih.gov An isoprenoid unit, a dimethylallyl group (also known as a prenyl group), is then enzymatically attached to the C-3 position of the quinoline ring. nih.gov This results in the formation of a 3-prenyl-2-quinolone derivative. rsc.orgrsc.org
The final cyclization to form the furan ring is a complex process. Studies have shown that this transformation proceeds through an intermediate called platydesmine (B1238980). rsc.orgresearchgate.net Tracer experiments confirm that platydesmine is an efficient precursor for furoquinolines like dictamnine. rsc.orgresearchgate.net The mechanism involves the loss of a hydroxyl group from the isoprenyl side chain, but it does not proceed through a carbonyl derivative intermediate. rsc.org Further research points to the involvement of myrtopsine-like derivatives in the biosynthesis of certain furoquinolines. rsc.org Additionally, specific enzymes like biphenyl (B1667301) dioxygenase have been shown to catalyze the cis-dihydroxylation of the carbocyclic rings of furoquinolines like dictamnine, which can be a step in the synthesis of other related alkaloids. rsc.org
Future Research Directions and Unexplored Avenues in 7 Methylfuro 3,2 F Quinoline Research
Development of Green Chemistry Approaches for Furo[3,2-f]quinoline Synthesis
The synthesis of furoquinoline derivatives has traditionally relied on methods that are often time-consuming, involve multiple steps, and utilize hazardous solvents. cdnsciencepub.com The principles of green chemistry are now guiding the development of more sustainable synthetic protocols. Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: Microwave irradiation has proven to be an effective technique for accelerating organic reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. cdnsciencepub.com This approach has been successfully applied to the synthesis of furo[2,3-b]quinolines and holds significant promise for the synthesis of 7-Methylfuro[3,2-f]quinoline and its derivatives. cdnsciencepub.com The use of solid base catalysts, such as potassium carbonate, in conjunction with microwave heating, offers an eco-friendly alternative to conventional methods. cdnsciencepub.com
Multicomponent Reactions (MCRs): MCRs, which involve the reaction of three or more starting materials in a single pot to form a final product that contains significant portions of all the reactants, are highly atom-economical. tandfonline.com The development of novel MCRs for the one-pot synthesis of the furo[3,2-f]quinoline core would represent a significant advancement in efficiency and sustainability.
Catalysis: The exploration of novel catalysts, including metal-free catalysts and recyclable nanocatalysts, is a crucial area of research. tandfonline.comrsc.org For instance, acid-catalyzed tandem reactions have been shown to be effective in constructing the pyrano[3,2-c]quinolone and furo[3,2-c]quinolone skeletons. rsc.org Similar strategies could be adapted for the synthesis of furo[3,2-f]quinolines.
| Green Chemistry Approach | Advantages | Potential Application to Furo[3,2-f]quinoline Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free conditions. cdnsciencepub.com | Synthesis of this compound and its derivatives with improved efficiency and reduced environmental impact. cdnsciencepub.com |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. tandfonline.com | One-pot synthesis of the furo[3,2-f]quinoline core from simple starting materials. |
| Novel Catalysis | Use of less toxic and recyclable catalysts, milder reaction conditions. tandfonline.comrsc.org | Development of efficient synthetic routes using acid catalysts or nanocatalysts, avoiding harsh reagents. rsc.org |
Advanced Characterization Techniques for Understanding Furoquinoline Dynamics
A thorough understanding of the structural and dynamic properties of furoquinolines is essential for elucidating their mechanisms of action and for the rational design of new derivatives. Future research should leverage advanced characterization techniques to gain deeper insights into these molecules.
Time-Resolved Fluorimetry: This technique is invaluable for studying the excited-state dynamics of fluorescent molecules. frontiersin.org For furoquinolines, which often exhibit fluorescence, time-resolved fluorimetry can provide detailed information about their photophysical properties, including excited-state reactions and interactions with their environment. frontiersin.org
High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC/Q-TOF-MS are powerful tools for the identification and characterization of complex mixtures of alkaloids, including various furoquinoline isomers. researchgate.net Applying these methods to study the metabolism of this compound in biological systems can help identify its metabolites and understand its metabolic pathways. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are fundamental for the unambiguous structural elucidation of novel furoquinoline derivatives. researchgate.net These methods are crucial for confirming the regiochemistry of substitutions on the furo[3,2-f]quinoline core.
Exploration of Novel Chemical Transformations of the Furo[3,2-f]quinoline Core
The functionalization of the furo[3,2-f]quinoline core is key to modulating its biological activity and physical properties. Future research should focus on exploring novel chemical transformations to create diverse libraries of derivatives.
C-H Activation: Direct C-H activation is a powerful strategy for the efficient and atom-economical functionalization of heterocyclic compounds. Developing methods for the selective C-H functionalization of the this compound scaffold would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Ring-Opening and Rearrangement Reactions: The discovery of new rearrangement reactions can lead to the synthesis of novel heterocyclic systems. researchgate.net For example, the aromatic Claisen rearrangement has been used in the synthesis of furo[2,3-f]isoquinolines and furo[3,2-f]quinolines. researchgate.net Investigating the reactivity of the furan (B31954) and quinoline (B57606) rings within the this compound system under various reaction conditions could unveil new and unexpected chemical transformations.
Introduction of Diverse Substituents: The synthesis and biological evaluation of derivatives with a wide range of substituents at various positions of the furo[3,2-f]quinoline core are crucial for establishing structure-activity relationships (SAR). nih.gov For instance, introducing benzyl (B1604629) ether, benzoate, and benzenesulfonate (B1194179) groups has been shown to modulate the cytotoxic activity of furo[2,3-b]quinolines. nih.gov
| Transformation Type | Potential Outcome | Relevance to this compound |
| C-H Activation | Direct and efficient introduction of new functional groups. | Access to a wide array of novel derivatives for biological screening. |
| Ring-Opening/Rearrangement | Formation of new and complex heterocyclic scaffolds. researchgate.net | Discovery of unprecedented molecular architectures with unique properties. |
| Diverse Substitution | Modulation of physicochemical and biological properties. nih.gov | Establishment of clear structure-activity relationships to guide drug design. |
Computational Predictions for Designing New Furoquinoline Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These methods can accelerate the design and discovery of new furoquinoline-based compounds with desired properties.
Virtual Screening and Molecular Docking: These computational techniques can be used to screen large libraries of virtual furoquinoline derivatives against specific biological targets. mdpi.combiorxiv.org This approach can help prioritize compounds for synthesis and biological testing, thereby saving time and resources.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and spectroscopic properties of new furoquinoline architectures. researchgate.net This can aid in understanding their chemical behavior and in the design of molecules with specific photophysical or electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of furoquinolines and their interactions with biological macromolecules, such as proteins and nucleic acids. biorxiv.org This can be particularly useful for understanding the mechanism of action of bioactive furoquinolines.
The continued exploration of this compound and its parent scaffold holds great promise for the discovery of new molecules with valuable applications. By embracing green chemistry principles, employing advanced characterization techniques, exploring novel chemical transformations, and leveraging the power of computational chemistry, researchers can unlock the full potential of this fascinating class of heterocyclic compounds.
Q & A
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Address this by: (i) Modifying substituents (e.g., trifluoromethyl groups in ) to improve metabolic stability. (ii) Conducting ADME studies (e.g., microsomal stability assays). (iii) Using isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo. Cross-validate findings with orthogonal assays (e.g., SPR for target binding vs. cellular activity) .
Q. How do electronic and steric effects of substituents influence the anticancer mechanism of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃) at C-7 enhance DNA intercalation, while bulky substituents (e.g., ferrocenyl in ) may disrupt tubulin binding. Use molecular docking (e.g., Autodock Vina) to simulate interactions with targets like topoisomerase II or β-tubulin. Validate with mutagenesis assays (e.g., site-directed mutants of tubulin) .
Q. What analytical approaches differentiate isomeric byproducts in furoquinoline synthesis?
- Methodological Answer : Chromatographic separation (HPLC with chiral columns) combined with tandem MS/MS fragmentation distinguishes isomers. For example, [1,5]-H shift byproducts (e.g., compound 12 in ) show distinct fragmentation patterns. Dynamic NMR (e.g., variable-temperature ¹H-NMR) can also detect conformational exchange in solution .
Research Design & Data Interpretation
Q. How should researchers design experiments to address conflicting reports on the anti-inflammatory vs. pro-apoptotic effects of furoquinolines?
- Methodological Answer : Employ dose-response studies to identify biphasic effects (e.g., anti-inflammatory at low doses, pro-apoptotic at high doses). Use transcriptomics (RNA-seq) to map pathway activation (e.g., NF-κB vs. caspase-8). Validate with knockout models (e.g., TNF-α⁻/⁻ mice) to isolate mechanisms .
Q. What statistical methods are appropriate for analyzing high-throughput screening data of this compound analogs?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Cluster analysis (e.g., hierarchical clustering) groups compounds by activity profiles. Machine learning (e.g., random forest) predicts SAR trends from molecular descriptors ( ).
Ethical & Reporting Standards
Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?
- Methodological Answer : Provide detailed reaction parameters (e.g., stirring rate, purity of reagents) and characterization data (e.g., NMR spectra with integration values). Deposit crystallographic data in public databases (e.g., CCDC) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
